4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It features a pyridine ring substituted with a pyrrolidine moiety, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 250.17 g/mol. This compound is primarily classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves several key steps:
The specific conditions, such as temperature, time, and ratios of reactants, can vary based on the desired yield and purity of the final product. Techniques such as recrystallization or chromatography may be employed for purification.
The molecular structure of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride can be represented using various chemical notation systems:
InChI=1S/C11H16N2.2ClH/c1-9-6-8(7-10(9)12-5-3-4-12)11-2;;/h6-7H,3-5,11H2,1-2H3;2*1H
CC1=CC(=C(NC2CCCCC2)C=C1)N.Cl.Cl
These notations indicate that the compound consists of a central pyridine ring with a pyrrolidine side chain, contributing to its unique properties.
The compound's structural data includes bond lengths, angles, and torsional parameters that are critical for understanding its reactivity and interactions with biological targets.
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride can participate in various chemical reactions:
The specific conditions under which these reactions occur can vary widely based on factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism by which 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride exerts its biological effects often involves interaction with specific receptors or enzymes in biological systems:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including those involved in neuropharmacology and cancer therapy.
The physical properties of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride include:
Chemical properties include:
Relevant data from studies indicate that these properties are crucial for its handling and application in laboratory settings.
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride has several applications in scientific research:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0